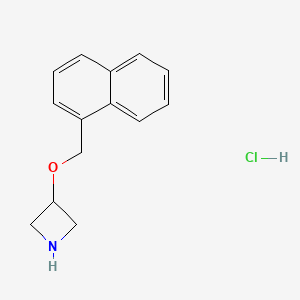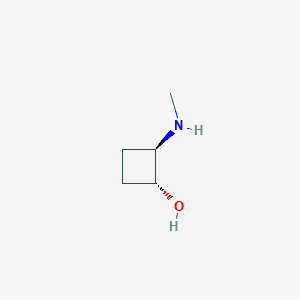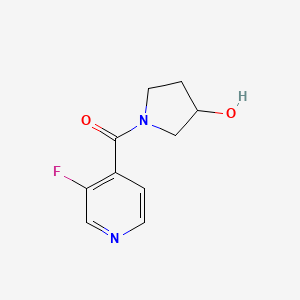
1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol
説明
“1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a fluoropyridine group , which is known for its interesting and unusual physical, chemical, and biological properties .
科学的研究の応用
Synthesis and Characterization
- Research in the field of chemistry has focused on synthesizing and characterizing pyrrolidine and pyridine derivatives due to their relevance in medicinal chemistry and organic synthesis. For instance, studies have detailed the synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, which are utilized in preparing medicinal drugs and as organocatalysts. The synthesis often involves fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors (Pfund & Lequeux, 2017).
Medicinal Chemistry Applications
- In medicinal chemistry, pyrrolidin-3-ol derivatives have been explored for their potential in drug discovery and development. For example, the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of antibiotics, demonstrates the significance of these compounds in synthesizing treatments for respiratory tract infections (Lall et al., 2012).
Chemical Sensing and Ionophores
- Some studies have investigated the use of pyrrolidine derivatives as chemical sensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry has been shown to serve as a selective chemosensor for Al(3+) ions, demonstrating the application of these compounds in detecting and quantifying metal ions (Maity & Govindaraju, 2010).
Radiolabeling and Imaging
- The radiolabeling of peptides and proteins using fluoropyridine-based reagents, such as 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione, has been explored for its potential in positron emission tomography (PET) imaging. This showcases the role of pyrrolidine and pyridine derivatives in developing new radiopharmaceuticals (de Bruin et al., 2005).
Materials Science and Catalysis
- Pyrrolidine and pyridine derivatives have also found applications in materials science, such as in the development of electrically conducting films from polypyrroles. These compounds provide a structural basis for many biological molecules and have applications ranging from solvents and intermediates to components in electrically conducting materials (Anderson & Liu, 2000).
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions, such as hydrogen bonding and pi-stacking .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Compounds with a pyrrolidine ring generally have good bioavailability due to their ability to form stable conformations and resist metabolic degradation .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, the presence of fluorine in the compound could potentially enhance its stability and potency .
生化学分析
Biochemical Properties
1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluoropyridine moiety is known for its strong electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The pyrrolidine ring contributes to the compound’s stereochemistry and can affect its binding interactions with biomolecules .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and metabolite levels, impacting overall cell function . Additionally, its ability to modulate enzyme activity can result in alterations in gene expression, further influencing cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluoropyridine moiety’s electron-withdrawing properties can enhance the compound’s binding affinity to specific enzymes, leading to inhibition or activation . The pyrrolidine ring’s stereochemistry also plays a crucial role in determining the compound’s binding interactions and overall molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function . At higher doses, toxic or adverse effects may be observed, including potential organ damage and disruptions in cellular processes . Threshold effects have been identified, indicating specific dosage levels at which the compound’s effects change significantly .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can undergo hydroxylation, amide hydrolysis, and other metabolic transformations, affecting its overall activity and function . These metabolic pathways can also impact the compound’s stability and degradation, influencing its long-term effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical properties and effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can affect its activity and function, as it may interact with different biomolecules and enzymes within various subcellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanism and overall effects on cellular function .
特性
IUPAC Name |
(3-fluoropyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-5-12-3-1-8(9)10(15)13-4-2-7(14)6-13/h1,3,5,7,14H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADNOYVUHYXDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C(C=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466252.png)



![2-Phenylspiro[3.3]heptan-2-amine](/img/structure/B1466259.png)
![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanol](/img/structure/B1466262.png)
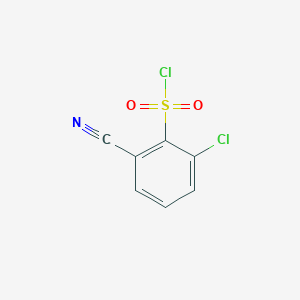

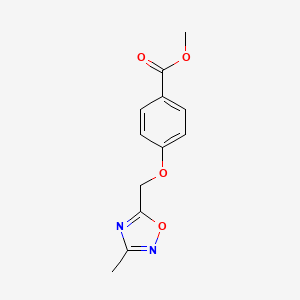
![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)
